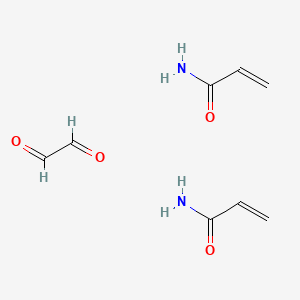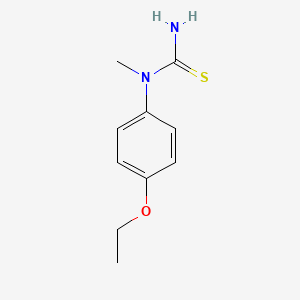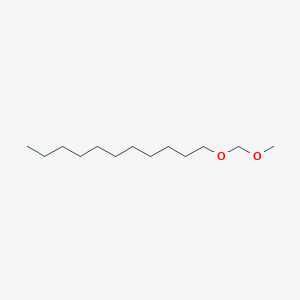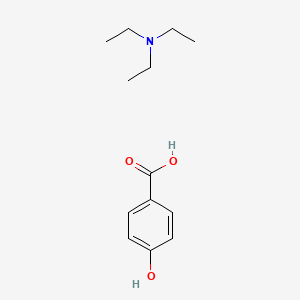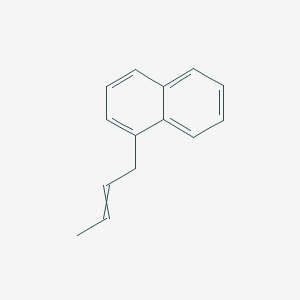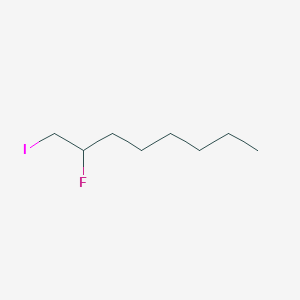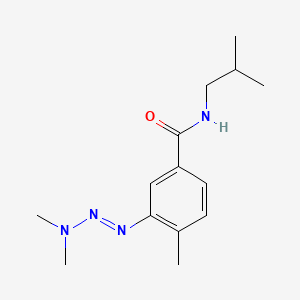
Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a salicylate ester linked to a morpholine ring through a propionylamino group, with an additional methiodide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide typically involves a multi-step process. The initial step often includes the esterification of salicylic acid with ethanol to form ethyl salicylate. This is followed by the introduction of the morpholinopropionylamino group through a series of reactions involving morpholine and propionyl chloride. The final step involves the quaternization of the nitrogen atom in the morpholine ring with methyl iodide to form the methiodide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the specific conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
科学研究应用
Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, the salicylate moiety may inhibit cyclooxygenase enzymes, reducing inflammation. The morpholine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways.
相似化合物的比较
Ethyl salicylate: A simpler ester of salicylic acid, used primarily for its fragrance and flavor properties.
Methyl salicylate: Known for its use in topical analgesics and as a flavoring agent.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness: Ethyl 4-(3-morpholinopropionylamino)salicylate, methiodide stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity
属性
CAS 编号 |
73816-68-9 |
|---|---|
分子式 |
C17H25IN2O5 |
分子量 |
464.3 g/mol |
IUPAC 名称 |
ethyl 2-hydroxy-4-[3-(4-methylmorpholin-4-ium-4-yl)propanoylamino]benzoate;iodide |
InChI |
InChI=1S/C17H24N2O5.HI/c1-3-24-17(22)14-5-4-13(12-15(14)20)18-16(21)6-7-19(2)8-10-23-11-9-19;/h4-5,12H,3,6-11H2,1-2H3,(H-,18,20,21,22);1H |
InChI 键 |
WEJDKQBNGXCCFS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(C=C1)NC(=O)CC[N+]2(CCOCC2)C)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


